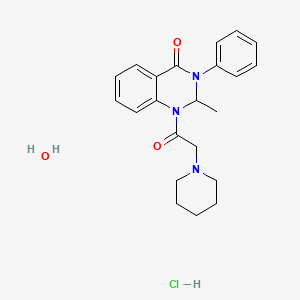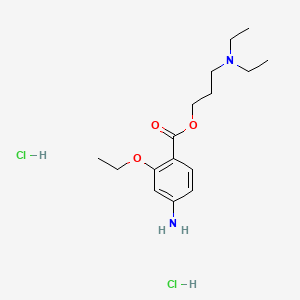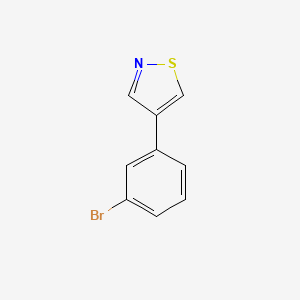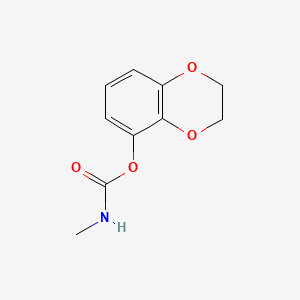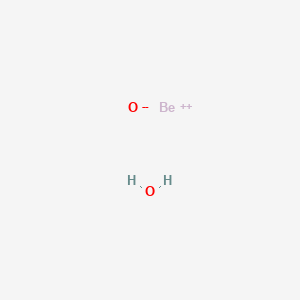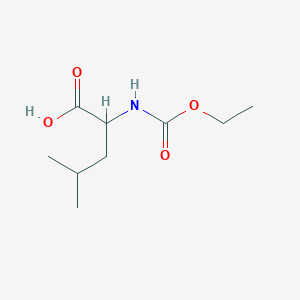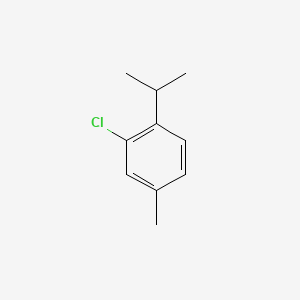
p-CYMENE, 3-CHLORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-CYMENE, 3-CHLORO-: is an aromatic organic compound classified as an alkylbenzene. It is related to monocyclic monoterpenes and consists of a benzene ring para-substituted with a methyl group and an isopropyl group. The compound is naturally occurring and is found in essential oils such as cumin and thyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Biological and Chemical Integration: p-CYMENE, 3-CHLORO- can be produced through the integration of biosynthesis and heterogeneous catalysis.
Chemical Synthesis: The compound can also be synthesized by the reaction of ruthenium trichloride with the terpene α-phellandrene.
Industrial Production Methods: Industrial production often involves the alkylation of toluene with propene, followed by chlorination to introduce the chlorine atom at the desired position .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-CYMENE, 3-CHLORO- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can undergo substitution reactions, such as halogenation, to introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
- Oxidized derivatives such as alcohols and ketones.
- Reduced derivatives like p-menthane.
- Substituted derivatives with various halogens or other groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- p-CYMENE, 3-CHLORO- is used as a ligand in coordination chemistry, particularly with ruthenium complexes .
Biology and Medicine:
- The compound has been studied for its potential anticancer properties when complexed with ruthenium .
- It is also used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry:
- p-CYMENE, 3-CHLORO- is used in the production of fragrances and flavoring agents.
- It is also utilized in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of p-CYMENE, 3-CHLORO- when complexed with metals like ruthenium involves binding to DNA and inhibiting key enzymes such as topoisomerase-II . This leads to the disruption of DNA replication and transcription, ultimately causing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
o-CYMENE: Ortho-substituted isomer with similar properties but different spatial arrangement.
m-CYMENE: Meta-substituted isomer with different reactivity.
p-MENTHANE: Saturated derivative of p-CYMENE.
Uniqueness:
- p-CYMENE, 3-CHLORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals like ruthenium makes it valuable in coordination chemistry and medicinal applications .
Eigenschaften
CAS-Nummer |
4395-80-6 |
|---|---|
Molekularformel |
C10H13Cl |
Molekulargewicht |
168.66 g/mol |
IUPAC-Name |
2-chloro-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3 |
InChI-Schlüssel |
MGVNITAKTROLJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


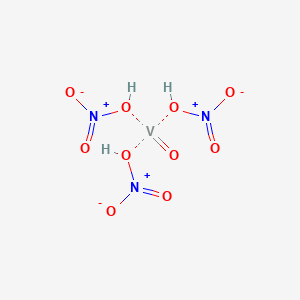
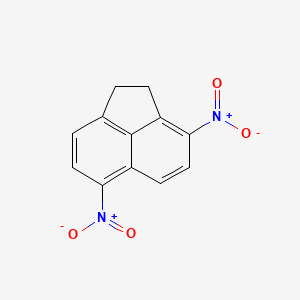
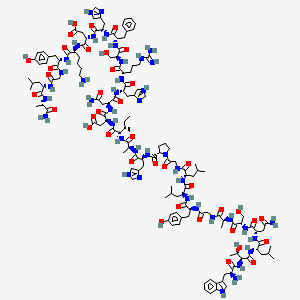

![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
